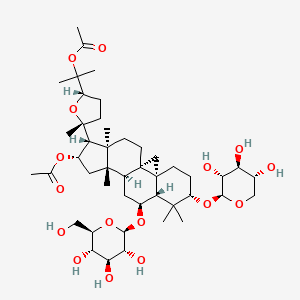
Coumarin-C2-exo-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin-C2-exo-BCN is a dye derivative of Coumarin, featuring the hydrophilic bidentate macrocyclic ligand exo-BCN. This compound is particularly notable for its applications in click chemistry, where exo-BCN can react with azide-containing molecules to form stable triazoles under catalyst-free conditions . The compound’s unique structure and properties make it a valuable tool in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-exo-BCN typically involves the incorporation of the exo-BCN ligand into the Coumarin structure. This process can be achieved through various synthetic routes, including:
Knoevenagel Reaction: This method involves the condensation of Coumarin with aldehydes in the presence of a base, leading to the formation of Coumarin derivatives.
Pechmann Condensation: This classic method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form Coumarin derivatives.
Transition Metal Catalysis: Modern methods often employ transition metal catalysts to facilitate the formation of Coumarin derivatives through C-H bond activation and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Coumarin-C2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry: The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles without the need for a catalyst.
Oxidation and Reduction: Coumarin derivatives can undergo oxidation and reduction reactions, leading to the formation of various functionalized products.
Substitution Reactions:
Common Reagents and Conditions
Azides: Used in click chemistry reactions with exo-BCN to form triazoles.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
Triazoles: Formed from click chemistry reactions with azides.
Functionalized Coumarins: Resulting from oxidation, reduction, and substitution reactions
科学研究应用
Coumarin-C2-exo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye and in click chemistry for the synthesis of complex molecules
Biology: Employed in fluorescent labeling of biomolecules and in imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and sensors.
作用机制
The mechanism of action of Coumarin-C2-exo-BCN primarily involves its ability to participate in click chemistry reactions. The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles, which can be used to link various biomolecules and synthetic compounds . This property makes it a valuable tool in bioconjugation and material science.
相似化合物的比较
Similar Compounds
Coumarin: The parent compound, widely used as a fluorescent dye and in medicinal chemistry.
Coumarin-3-carboxylic acid: Another Coumarin derivative with applications in fluorescence and as a building block for more complex molecules.
Coumarin-6: A fluorescent dye used in various imaging applications.
Uniqueness
Coumarin-C2-exo-BCN stands out due to its incorporation of the exo-BCN ligand, which enables catalyst-free click chemistry reactions. This unique feature allows for the efficient and selective formation of triazoles, making it a versatile tool in various scientific fields .
属性
分子式 |
C27H33N3O5 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC 名称 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23? |
InChI 键 |
LUYLWVCNHATAEN-TYABSZSSSA-N |
手性 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)




![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)




